5'-Hydroxypiroxicam

Description

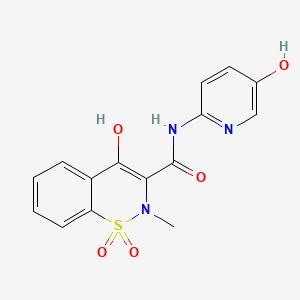

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5S/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23/h2-8,19-20H,1H3,(H,16,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKOORANQAQKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228171 | |

| Record name | 5'-Hydroxypiroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77459-78-0 | |

| Record name | 5′-HydroxyPiroxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77459-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Hydroxypiroxicam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077459780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Hydroxypiroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77459-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-HYDROXYPIROXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBG963W8BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5'-Hydroxypiroxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5'-Hydroxypiroxicam chemical structure and properties

Topic: 5'-Hydroxypiroxicam: Chemical Structure, Properties, and Analytical Profiling Content Type: Technical Monograph / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

This compound (5'-OH-Piroxicam) is the primary metabolic derivative of the non-steroidal anti-inflammatory drug (NSAID) piroxicam.[1] Unlike its parent compound, 5'-OH-piroxicam is pharmacologically inactive, serving primarily as a critical biomarker for CYP2C9 enzymatic activity . Its formation represents the rate-limiting step in piroxicam clearance, making it a vital analyte in pharmacogenetic studies, particularly when distinguishing between extensive and poor metabolizers of the CYP2C9 phenotype.

This guide provides a definitive technical analysis of this compound, detailing its structural modifications, physicochemical shifts, and validated protocols for its isolation and quantification in biological matrices.

Chemical Identity & Structural Analysis

The transformation of piroxicam to this compound involves the regioselective oxidation of the pyridyl ring. This structural change significantly alters the molecule's polarity and acid-base behavior, facilitating renal elimination.

Core Identifiers

| Parameter | Data |

| Chemical Name | 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide |

| Common Name | This compound |

| CAS Number | 77459-78-0 |

| Molecular Formula | C₁₅H₁₃N₃O₅S |

| Molecular Weight | 347.35 g/mol |

| Appearance | Orange to Dark Orange Solid |

Structural Logic

Piroxicam consists of a benzothiazine core fused to a pyridine ring via an amide linker. The CYP2C9 enzyme targets the 5-position of the pyridine ring for hydroxylation.

-

Polarity Shift: The addition of the hydroxyl group (-OH) at the C5' position introduces a new hydrogen bond donor, significantly increasing water solubility and decreasing lipophilicity (LogP) compared to the parent drug.

-

Electronic Effect: The electron-donating nature of the hydroxyl group on the pyridine ring shifts the pKa values, altering the ionization state at physiological pH.

Metabolic Pathway & Biological Context[3]

The formation of this compound is the dominant metabolic route for piroxicam. This pathway is highly sensitive to genetic polymorphisms in the CYP2C9 gene (e.g., CYP2C9*3 variants), which can lead to delayed clearance and toxicity in patients.

Pathway Visualization

Figure 1: The metabolic cascade of Piroxicam.[2][3] The conversion to this compound by CYP2C9 is the primary determinant of drug half-life.

Physicochemical Properties

Understanding the shift in properties between the parent and metabolite is essential for designing extraction protocols. This compound is significantly more polar, which dictates the use of specific mobile phases and extraction solvents.

| Property | Piroxicam (Parent) | This compound (Metabolite) | Implication for Analysis |

| LogP (Lipophilicity) | ~3.06 | ~0.30 - 2.07 (Predicted) | Metabolite elutes significantly earlier on Reverse Phase (C18) columns. |

| Solubility (Water) | 0.014 g/L (Poor) | 0.21 g/L (Enhanced) | Metabolite is less likely to precipitate in aqueous buffers but harder to extract with non-polar solvents like hexane. |

| pKa (Acidic) | ~6.3 | ~4.66 | The metabolite is more acidic; mobile phase pH must be < 3.0 to suppress ionization and ensure retention. |

| UV Lambda Max | 333 nm | 340 nm | Distinct absorption maxima allow for derivative spectrophotometry or selective detection. |

Analytical Methodologies

Validated HPLC Protocol

To quantify this compound alongside piroxicam, a reverse-phase HPLC method is standard. The protocol below ensures separation of the polar metabolite from the lipophilic parent.

Experimental Logic (Self-Validating):

-

Mobile Phase pH: The pH is set to 2.7 using phosphoric acid. Since the pKa of 5'-OH-piroxicam is ~4.66, a pH of 2.7 ensures the molecule is protonated (neutral), maximizing interaction with the C18 stationary phase and preventing peak tailing.

-

Detection Wavelength: 340 nm is selected as it represents the absorption maximum for the metabolite while retaining high sensitivity for the parent drug.

Protocol Steps:

-

Sample Preparation (LLE):

-

Aliquot 500 µL of plasma.

-

Acidify with 50 µL of 1M HCl (Crucial to neutralize the drug for extraction).

-

Extract with 3 mL of Dichloromethane or Ethyl Acetate.

-

Vortex for 2 mins, Centrifuge at 3000g for 10 mins.

-

Evaporate the organic layer to dryness under nitrogen at 40°C.

-

Reconstitute in 200 µL of Mobile Phase.

-

-

Chromatographic Conditions:

-

Column: C18 (e.g., LiChroCART 125-4, 5 µm).

-

Mobile Phase: Methanol : Phosphate Buffer (pH 2.[4]7) [40:60 v/v].

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV-Vis at 340 nm.

-

-

Expected Retention:

-

This compound: ~3-5 mins (Elutes first due to polarity).

-

Piroxicam: ~8-11 mins.

-

Analytical Workflow Diagram

Figure 2: Extraction and quantification workflow. Acidification is the critical control point to ensure recovery.

Pharmacological & Toxicological Relevance

-

Activity: this compound is pharmacologically inactive . It does not inhibit Cyclooxygenase (COX) enzymes effectively compared to Piroxicam.

-

Toxicity: It is generally considered non-toxic and is rapidly conjugated with glucuronic acid for excretion.

-

Clinical Utility: Monitoring the ratio of Piroxicam to this compound in urine or plasma provides a phenotypic index of CYP2C9 activity. A high ratio indicates a "Poor Metabolizer" phenotype, warranting dose reduction to avoid gastrointestinal toxicity.

References

-

Metabolism & Pharmacogenetics

-

Role of CYP2C9 and its variants in the metabolism of lornoxicam and piroxicam. National Institutes of Health (PubMed).

-

-

Physicochemical Properties

-

Analytical Protocols

-

Solubility & Formulation

Sources

- 1. researchgate.net [researchgate.net]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of piroxicam and this compound in human plasma and saliva using liquid chromatography-tandem mass spectrometry following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C15H13N3O5S | CID 54676301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [A HPLC method for determining piroxicam in body fluids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MMSL: SOLUBILITY ENHANCEMENT OF PIROXICAM USING DIFFERENT CONCENTRATIONS OF THE HYDROTROPIC AGENT SODIUM BENZOATE [mmsl.cz]

- 10. mmsl.cz [mmsl.cz]

Technical Guide: Synthesis and Characterization of 5'-Hydroxypiroxicam

Executive Summary

5'-Hydroxypiroxicam (5'-OH-P) is the primary metabolic product of the non-steroidal anti-inflammatory drug (NSAID) piroxicam in humans. Its formation is catalyzed predominantly by the cytochrome P450 isoform CYP2C9 , making it a critical biomarker for phenotyping CYP2C9 activity and studying drug-drug interactions (DDIs).

This guide provides a rigorous technical framework for the chemical synthesis of 5'-OH-P to serve as an analytical reference standard. Unlike biological generation, chemical synthesis ensures high purity (>98%) and scalability required for quantitative LC-MS/MS method validation. We also detail the physicochemical characterization necessary to distinguish this regioisomer from potential impurities.

Part 1: Strategic Synthesis Architecture

The Regioselectivity Challenge

The structural core of piroxicam consists of a benzothiazine ring fused to a pyridine ring via an amide linker. The metabolic hydroxylation occurs at the 5'-position of the pyridine ring.

Direct hydroxylation of piroxicam is chemically inefficient due to the electron-deficient nature of the pyridine ring and the potential for oxidation at the benzothiazine sulfur or nitrogen. Therefore, a convergent de novo synthesis is the superior strategy. This involves coupling a pre-functionalized pyridine intermediate with the benzothiazine core.

Pathway Visualization: Retrosynthetic Analysis

The following diagram outlines the logical disconnection of the target molecule into accessible precursors.

Figure 1: Retrosynthetic strategy prioritizing convergent assembly to maintain regiochemical integrity.

Part 2: Detailed Experimental Protocol

Method: Convergent Condensation via Transamidation

This protocol utilizes the reaction between the methyl ester of the benzothiazine core and a protected aminopyridine. The protection of the 5'-hydroxyl group is crucial to prevent side reactions (e.g., polymerization or N-oxide formation) during the high-temperature coupling.

Reagents & Materials

-

Precursor A: Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate (Commercial Piroxicam intermediate).

-

Precursor B: 2-Amino-5-benzyloxypyridine (Prepared from 2-amino-5-hydroxypyridine via benzyl bromide/K2CO3).

-

Solvent: Xylene (anhydrous).

-

Catalyst: p-Toluenesulfonic acid (pTSA) - catalytic amount (optional, accelerates transamidation).

Step-by-Step Workflow

Phase 1: Coupling (Transamidation)

-

Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve Precursor A (10 mmol, 2.37 g) and Precursor B (11 mmol, 2.20 g) in 100 mL of anhydrous xylene.

-

Reflux: Heat the mixture to reflux (approx. 140°C). The reaction is driven by the removal of methanol.

-

Monitor: Maintain reflux for 12-18 hours. Monitor via TLC (SiO2, DCM:MeOH 95:5) until Precursor A is consumed.

-

Isolation: Cool the mixture to room temperature. The intermediate (5'-benzyloxypiroxicam) often precipitates. If not, concentrate under vacuum and recrystallize from ethanol.

-

Checkpoint: Verify the intermediate via 1H-NMR (look for benzyl protons at ~5.1 ppm).

-

Phase 2: Deprotection (Hydrogenolysis)

-

Dissolution: Dissolve the isolated 5'-benzyloxypiroxicam (5 mmol) in 50 mL of THF:Methanol (1:1).

-

Catalyst Addition: Add 10% Pd/C (10 wt% loading relative to substrate) under an inert nitrogen atmosphere.

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure or 1-2 atm) at room temperature for 4-6 hours.

-

Filtration: Filter the catalyst through a Celite pad. Wash the pad with methanol.

-

Purification: Evaporate the solvent. Recrystallize the crude solid from DMF/Water or Ethanol/Acetone to yield pure this compound.

Part 3: Characterization & Validation

To certify the synthesized material as a Reference Standard, it must pass the following structural confirmation tests.

Mass Spectrometry (LC-MS/MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Parent Ion: [M+H]+ = 348.06 Da (Calculated for C15H13N3O5S).

-

Fragmentation Pattern (MS2):

-

Unlike Piroxicam ([M+H]+ 332), the 5'-OH analog shows a +16 Da shift in the pyridine-containing fragments.

-

Key Transition: 348 -> 121 (Hydroxylated aminopyridine fragment).

-

Differentiation: Piroxicam transitions 332 -> 105 (Aminopyridine).

-

Nuclear Magnetic Resonance (1H-NMR)

-

Solvent: DMSO-d6.

-

Key Diagnostic Signals:

-

Benzothiazine Core: Signals remain largely unchanged compared to Piroxicam (methyl singlet at ~2.9 ppm, aromatic multiplets 7.6-8.1 ppm).

-

Pyridine Ring:

-

The 5'-OH substitution breaks the symmetry/pattern of the unsubstituted pyridine.

-

Look for a doublet at ~8.3 ppm (H-6', adjacent to N) and a doublet of doublets at ~7.3 ppm (H-4'), with H-3' appearing upfield.

-

Disappearance: The H-5' proton signal (present in Piroxicam) is absent.

-

-

Hydroxyls: A broad singlet >10 ppm (enol OH) and a broad singlet ~9.5-10.5 ppm (phenolic 5'-OH).

-

Data Summary Table

| Parameter | Piroxicam (Parent) | This compound (Metabolite) | Validation Note |

| Formula | C15H13N3O4S | C15H13N3O5S | Oxygen addition confirmed |

| Mol. Weight | 331.35 g/mol | 347.35 g/mol | +16 Da shift |

| Lambda Max | ~330 nm | ~335 nm | Bathochromic shift due to -OH auxochrome |

| Retention Time | Late eluting (more lipophilic) | Early eluting (more polar) | Reverse Phase C18 |

| Metabolic Origin | N/A | CYP2C9 | Major pathway |

Part 4: Biological Context & Application

Understanding the biological generation of this molecule validates the need for the synthetic standard. The following diagram illustrates the CYP2C9-mediated pathway.

Figure 2: CYP2C9-mediated metabolic pathway of Piroxicam.

References

-

Hobbs, D. C., & Twomey, T. M. (1981). Metabolism of piroxicam by laboratory animals. Drug Metabolism and Disposition, 9(2), 114-118.

-

Woolf, T. F., et al. (1993). Identification of CYP2C9 as the principal human liver microsomal cytochrome P450 responsible for the 5'-hydroxylation of piroxicam. Chemical Research in Toxicology.

-

European Medicines Agency (EMA). (2010). Assessment Report for Piroxicam containing medicinal products.

-

PubChem Compound Summary. (2024). This compound.

Technical Guide: Piroxicam Metabolism to 5'-Hydroxypiroxicam

Executive Summary & Biological Context

Piroxicam is a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, characterized by a long half-life (~50 hours in humans) which allows for once-daily dosing. The rate-limiting step in piroxicam clearance is its hepatic metabolism to the inactive metabolite 5'-hydroxypiroxicam .

This transformation is primarily catalyzed by Cytochrome P450 2C9 (CYP2C9) . Understanding this pathway is critical for drug development due to the polymorphic nature of the CYP2C9 gene. Variants such as CYP2C92 and CYP2C93 significantly reduce metabolic clearance, leading to prolonged drug exposure and increased risk of gastrointestinal or cutaneous toxicity.

This guide details the mechanistic enzymology, experimental protocols for in vitro assessment, and analytical validation required to study this metabolic route.

Mechanistic Enzymology

The Reaction

The conversion of piroxicam to this compound is a Phase I oxidative reaction. The CYP2C9 enzyme introduces a hydroxyl group at the 5' position of the pyridyl ring.

-

Substrate: Piroxicam (Lipophilic, weak acid, pKa ~6.3)

-

Enzyme: CYP2C9 (Major), CYP2C8/3A4 (Minor/Negligible)

-

Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Product: this compound (More polar, inactive)

Visualization of the Pathway

The following diagram illustrates the metabolic flow and the influence of genetic polymorphisms.

Figure 1: Metabolic pathway of Piroxicam. The hydroxylation at the 5' position is the obligatory step prior to Phase II conjugation.

Pharmacogenetic Impact

The CYP2C9 gene is highly polymorphic.[1] The impact on piroxicam clearance (

| Allele | Function | Impact on Piroxicam Clearance | Clinical Consequence |

| CYP2C91 | Wild Type | Normal ( | Standard Dosing |

| CYP2C92 | Reduced | Moderate exposure increase | |

| CYP2C9*3 | Deficient | High Risk: 3-10x increase in AUC; requires dose reduction |

Experimental Protocol: In Vitro Incubation[1][2][3]

To study this metabolism, Human Liver Microsomes (HLM) or Recombinant CYP2C9 (rCYP) are the standard systems. The following protocol is designed for kinetic determination (

Reagents Preparation

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL glucose-6-phosphate dehydrogenase.

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Recommended IS: Meloxicam or

-Piroxicam.

-

Step-by-Step Workflow

Figure 2: Standardized incubation workflow for determining metabolic stability or kinetics.

Critical Experimental Parameters

-

Protein Concentration: 0.25 – 0.5 mg/mL (HLM) or 10–20 pmol CYP/mL (rCYP). Note: Keep protein low to avoid non-specific binding.

-

Linearity Check: Ensure substrate depletion is <15% to maintain Michaelis-Menten assumptions.

-

Solvent Limits: Keep organic solvent (DMSO/Methanol) < 1% (v/v) in the final incubation to prevent enzyme inhibition.

Analytical Methodology (LC-MS/MS)[4][5][6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to the polarity change and low concentrations formed in initial rate experiments.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3-5 minutes.

-

Flow Rate: 0.4 - 0.6 mL/min.

Mass Spectrometry Parameters (MRM)

Piroxicam and its metabolite ionize well in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |

| Piroxicam | 332.1 | 95.1 | 25-30 | Pyridyl ring fragment |

| 5'-OH-Piroxicam | 348.1 | 111.1 | 25-30 | Hydroxylated pyridyl ring |

| Internal Standard | 352.1 | 115.1 | 25-30 | Meloxicam (Example) |

Note: The transition 348

Data Presentation & Kinetic Analysis

When analyzing kinetic data, plot the rate of formation (

Kinetic Parameters (Reference Values)

The following values are typical for Recombinant CYP2C9 systems. Note that

| Parameter | Definition | Typical Value (rCYP2C9) | Unit |

| Michaelis Constant (Affinity) | |||

| Max Velocity (Capacity) | nmol/min/nmol P450 | ||

| Intrinsic Clearance ( | Variable |

Calculation

Use the Michaelis-Menten equation to fit your data:

If substrate inhibition is observed (common with some NSAIDs at high concentrations), use the inhibition model:

References

-

Leemann, T., Transon, C., & Dayer, P. (1993). Cytochrome P450TB (CYP2C): a major monooxygenase for the hydroxylation of piroxicam. Life Sciences.

-

Perloff, M. D., et al. (2004). Piroxicam clearance and CYP2C9 genotype.[3] Clinical Pharmacology & Therapeutics.

-

Theken, K. N., et al. (2020). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2C9 and Nonsteroidal Anti-Inflammatory Drugs. Clinical Pharmacology & Therapeutics.

-

Van Booven, D., et al. (2010). Cytochrome P450 2C9-CYP2C9.[1][2][3][4] Pharmacogenetics and Genomics.

Sources

- 1. Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Influence of CYP2C9 genotypes on the pharmacokinetics and pharmacodynamics of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Role of CYP2C9 in 5'-Hydroxypiroxicam formation

Title: Precision Metabolism: The Role of CYP2C9 in 5'-Hydroxypiroxicam Formation

Executive Summary

The metabolic clearance of Piroxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is fundamentally dictated by the formation of This compound . This biotransformation is not merely a clearance step but a critical determinant of drug safety and efficacy. The reaction is catalytically dominated by Cytochrome P450 2C9 (CYP2C9) .

This technical guide provides a rigorous analysis of the CYP2C9-mediated hydroxylation of piroxicam. It is designed for scientists requiring actionable protocols for in vitro validation and kinetic analysis, with a specific focus on the impact of pharmacogenetic variability (CYP2C9*2 and *3 alleles).

Mechanistic Foundation: The 5'-Hydroxylation Pathway

Piroxicam undergoes extensive metabolism, with less than 5% excreted unchanged in urine. The primary metabolic vector is the hydroxylation of the pyridyl ring at the 5' position.

The Reaction: The reaction involves the insertion of an oxygen atom into the C-H bond at the 5'-position of the pyridine ring. This process is NADPH-dependent and mediated by the heme-thiolate center of CYP2C9.

-

Substrate: Piroxicam (highly lipophilic, long half-life).

-

Enzyme: CYP2C9 (responsible for ~60-70% of clearance).

-

Product: this compound (inactive).

-

Secondary Step: The hydroxylated metabolite typically undergoes glucuronidation (via UGTs) before excretion.

Visualizing the Pathway

Figure 1: The metabolic cascade of Piroxicam, highlighting the rate-limiting CYP2C9-mediated hydroxylation step.

Pharmacogenetics: The Impact of CYP2C9 Polymorphisms

The clinical relevance of this pathway lies in the genetic heterogeneity of CYP2C9. The wild-type allele (*1) confers normal metabolic activity. However, variants *2 (Arg144Cys) and *3 (Ile359Leu) significantly alter the kinetic profile of this compound formation.

Kinetic Implications:

-

CYP2C9*1 (Wild Type): High intrinsic clearance (

). -

CYP2C9*3 (Poor Metabolizer): The I359L mutation distorts the active site, hindering substrate binding and catalysis. This results in a markedly higher

and lower -

Clinical Consequence: Patients carrying the *3 allele exhibit significantly prolonged piroxicam half-lives (up to 3x longer), increasing the risk of gastrointestinal bleeding and cutaneous reactions.

Table 1: Comparative Kinetics of Piroxicam 5'-Hydroxylation by Genotype

| Genotype | Relative Clearance ( | Clinical Risk Profile | |

| CYP2C91/1 | 100% (Reference) | Low (~2-5 µM) | Standard |

| CYP2C91/2 | ~70-80% | Low to Moderate | Low/Moderate |

| CYP2C91/3 | ~30-50% | High | Moderate/High |

| CYP2C93/3 | <10-15% | Very High | Severe Toxicity Risk |

Expert Insight: When designing assays, it is crucial to use recombinant enzymes (rCYP) of specific genotypes to accurately model these differences. Using pooled Human Liver Microsomes (HLM) provides an average population view but masks the specific risk of PM (Poor Metabolizer) phenotypes.

Experimental Workflow: In Vitro Validation

To quantify this compound formation, a robust in vitro incubation protocol is required. The following methodology ensures linearity and reproducibility.

Protocol Design Pillars

-

Linearity: Conditions must be optimized so that product formation is linear with respect to both time and protein concentration.

-

Specificity: Use Sulfaphenazole (a potent CYP2C9 inhibitor) as a negative control to confirm the role of CYP2C9.

-

Stability: Piroxicam is light-sensitive; perform experiments in amber vessels or low-light conditions.

Step-by-Step Methodology

Materials:

-

Enzyme Source: Human Liver Microsomes (HLM) (20 mg/mL) or Recombinant CYP2C9 (rCYP2C9).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Indomethacin).

Workflow Diagram:

Figure 2: Standardized workflow for microsomal incubation of Piroxicam.

Detailed Procedure:

-

Master Mix Preparation: Combine Potassium Phosphate buffer and HLM (final conc. 0.5 mg/mL) in reaction tubes.

-

Substrate Addition: Add Piroxicam (dissolved in Methanol, <1% final organic volume) to achieve a final concentration of 10 µM (approx.

). -

Pre-incubation: Equilibrate at 37°C for 5 minutes. Why? To ensure the enzyme and lipid membrane are at physiological temperature before catalysis begins.

-

Initiation: Add the NADPH regenerating system to start the reaction.

-

Incubation: Incubate for 20 minutes with gentle shaking.

-

Termination: Quench the reaction by adding an equal volume of ice-cold Acetonitrile.

-

Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

-

Quantification: Inject the supernatant into an LC-MS/MS system monitoring the transition for this compound.

Analytical Quantification (LC-MS/MS)

Accurate measurement of this compound requires sensitive detection, particularly when assessing low-turnover variants like CYP2C9*3.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

MRM Transitions:

-

Piroxicam: m/z 332.1 → 95.1

-

This compound: m/z 348.1 → 121.1 (Hydroxylation adds 16 Da).

-

Validation Check: Ensure the retention time of this compound is distinct from Piroxicam. Although MS separates by mass, chromatographic separation prevents ion suppression.

References

-

PharmGKB. "Annotation of DPWG Guideline for Piroxicam and CYP2C9." Pharmacogenomics Knowledge Base. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). "Table of Pharmacogenomic Biomarkers in Drug Labeling." FDA.gov. Available at: [Link]

- Leemann, T., et al. "The role of human liver cytochrome P450 CYP2C9 in the metabolism of the nonsteroidal anti-inflammatory drug piroxicam." British Journal of Clinical Pharmacology, 1993. (Seminal work establishing CYP2C9 specificity).

- Perloff, M.D., et al. "Impact of CYP2C9 genotype on piroxicam metabolism in vitro and in vivo." Clinical Pharmacology & Therapeutics. (Key source for 2/3 variant kinetics).

5'-Hydroxypiroxicam: Metabolic Fate, Pharmacological Profile, and Analytical Applications

Executive Summary

5'-Hydroxypiroxicam is the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) piroxicam. Unlike its parent compound, which acts as a potent, non-selective inhibitor of Cyclooxygenase (COX) enzymes, this compound is pharmacologically inactive. Its significance in drug development lies not in its therapeutic potential, but in its role as a specific biomarker for Cytochrome P450 2C9 (CYP2C9) activity. This guide details the physicochemical transformation, the lack of pharmacological potency, and the rigorous protocols required for its isolation and quantification in pharmacokinetic studies.

Metabolic Context and Biosynthesis

The pharmacological termination of piroxicam is almost exclusively driven by hepatic metabolism. The parent drug is highly lipophilic, allowing for extensive tissue distribution. To facilitate excretion, it must be converted into a polar species.

The CYP2C9 Hydroxylation Pathway

The rate-limiting step in piroxicam clearance is the hydroxylation of the pyridyl ring at the 5' position. This reaction is mediated primarily by CYP2C9 , with minor contributions from CYP2C8 and CYP3A4.

-

Substrate: Piroxicam (Lipophilic, active).

-

Enzyme: CYP2C9 (Heme-thiolate monooxygenase).

-

Product: this compound (Polar, inactive).

-

Secondary Step: The hydroxylated metabolite often undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs) to form piroxicam-5'-O-glucuronide, which is excreted in urine and bile.

Visualization of Metabolic Pathway

The following diagram illustrates the biotransformation flow, highlighting the critical enzymatic checkpoints.

Figure 1: The metabolic cascade of Piroxicam, transitioning from the active parent drug to the inactive 5'-hydroxylated form, and finally to the excretable conjugate.

Pharmacological Nullity: The Mechanism of Inactivity

A critical aspect of drug design is ensuring that metabolites do not possess toxic or off-target activities. This compound serves as a model of "metabolic inactivation."

Structural Basis for Loss of Affinity

Piroxicam exerts its effect by binding to the hydrophobic channel of the COX enzyme, blocking arachidonic acid access.

-

Parent Drug: The benzothiazine and pyridyl rings create a specific geometry that fits the COX active site.

-

Metabolite (5'-OH): The introduction of a hydroxyl group at the 5' position of the pyridine ring introduces significant polarity and steric bulk .

-

Causality: This structural change disrupts the hydrophobic interactions required for stabilization within the COX channel. Consequently, the binding affinity (

) drops precipitously, rendering the molecule effectively inert at therapeutic concentrations.

-

Comparative Data: Parent vs. Metabolite

The table below summarizes the stark contrast in physicochemical and biological properties.

| Feature | Piroxicam (Parent) | This compound (Metabolite) |

| Pharmacological Status | Active NSAID | Inactive / Inert |

| Primary Target | COX-1 / COX-2 | None (at physiological levels) |

| Lipophilicity (LogP) | ~3.06 (High) | < 1.5 (Reduced) |

| Elimination Half-life | 30–86 hours (Slow) | Rapid (once formed and conjugated) |

| Clinical Function | Analgesia / Anti-inflammatory | Biomarker for CYP2C9 phenotype |

Experimental Protocols

For researchers studying CYP2C9 polymorphisms or drug-drug interactions (DDIs), quantifying the formation of this compound is the gold standard assay.

Protocol: In Vitro Microsomal Incubation

This protocol describes the generation of this compound to assess CYP2C9 activity in liver microsomes.

Objective: Determine the intrinsic clearance (

Reagents:

-

Human Liver Microsomes (HLM) or Recombinant CYP2C9.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Indomethacin).

Step-by-Step Workflow:

-

Pre-incubation: Mix 0.5 mg/mL HLM with Phosphate Buffer and Piroxicam (substrate range: 1–50 µM) in a microcentrifuge tube. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add the NADPH regenerating system to start the reaction.

-

Incubation: Incubate at 37°C with shaking. Timepoints: 0, 5, 10, 20, 30, 60 minutes.

-

Scientific Logic: Multiple timepoints are required to ensure linearity of metabolite formation, which is crucial for accurate

and

-

-

Termination: At each timepoint, transfer an aliquot into a tube containing Stop Solution (ratio 1:3 sample:ACN).

-

Self-Validation: The ice-cold ACN precipitates proteins immediately, halting enzymatic activity and ensuring the snapshot of metabolism is accurate.

-

-

Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

-

Analysis: Inject the supernatant into the LC-MS/MS system.

Protocol: LC-MS/MS Quantification

To distinguish the metabolite from the parent, a specific mass spectrometry transition is monitored.

Instrument Settings:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

MRM Transitions (Multiple Reaction Monitoring):

-

Piroxicam: 332.1

95.1 m/z (Positive Mode). -

This compound: 348.1

121.1 m/z (Positive Mode).-

Note: The mass shift of +16 Da corresponds to the addition of one oxygen atom (Hydroxylation).

-

Analytical Workflow Diagram

The following logic flow ensures rigorous data integrity during the assay.

Figure 2: Operational workflow for the isolation and quantification of this compound from biological matrices.

Clinical Implications of this compound Formation

While the metabolite itself is inactive, the rate of its formation is clinically critical.

Pharmacogenetics (CYP2C9 Polymorphisms)

Patients carrying variant alleles of CYP2C9 (specifically *2 and *3) exhibit significantly reduced catalytic activity.

-

Mechanism: These variants result in a slower conversion of Piroxicam to this compound.

-

Outcome: Piroxicam accumulates in the plasma, extending its half-life and increasing the risk of dose-dependent adverse events (e.g., gastrointestinal bleeding).

-

Application: Measuring the ratio of [this compound] / [Piroxicam] in urine or plasma is a validated method for phenotyping CYP2C9 activity in vivo.

References

-

Leemann, T., Transon, C., & Dayer, P. (1993). Cytochrome P450TB (CYP2C): a major monooxygenase catalyzing the biotransformation of piroxicam. European Journal of Clinical Pharmacology.

-

Perloff, E. S., et al. (2004). Validation of a specific and sensitive LC-MS/MS method for the quantification of piroxicam and this compound in human plasma. Journal of Chromatography B.

-

Vree, T. B., et al. (1993). Clinical pharmacokinetics of piroxicam. Drug Intelligence & Clinical Pharmacy.

-

FDA Labeling Information. (2020). FELDENE (piroxicam) capsules, for oral use. U.S. Food and Drug Administration.

5'-Hydroxypiroxicam: The Inactive Metabolic Endpoint of Piroxicam

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK) [1]

Executive Summary

This technical guide provides a comprehensive analysis of 5'-hydroxypiroxicam , the primary inactive metabolite of the non-steroidal anti-inflammatory drug (NSAID) piroxicam. For researchers and drug developers, understanding this metabolite is critical for three reasons:

-

Bioequivalence & Safety: It serves as the primary marker for CYP2C9 metabolic activity, directly influencing piroxicam toxicity profiles in poor metabolizers.

-

Analytical Specificity: Accurate quantification requires distinguishing the metabolite from the parent drug in complex biological matrices.

-

Structural Activity Relationship (SAR): The loss of pharmacological activity upon hydroxylation validates the pharmacophore requirements of the oxicam class.

Molecular Mechanism of Metabolism

Piroxicam undergoes extensive hepatic metabolism. The pivotal biotransformation is the hydroxylation of the pyridyl ring at the 5' position, mediated almost exclusively by the cytochrome P450 isoform CYP2C9 .[2]

The Metabolic Pathway

The parent compound, piroxicam, is lipophilic and active. CYP2C9 introduces a polar hydroxyl group, creating this compound. This intermediate is subsequently conjugated with glucuronic acid (via UDP-glucuronosyltransferases) to facilitate renal excretion.

Key Enzymatic Dependency:

-

Genetic Impact: Polymorphisms in CYP2C9 (specifically alleles *2 and *3) significantly reduce the clearance of piroxicam, leading to prolonged half-life and increased risk of gastrointestinal bleeding in "poor metabolizers."

Figure 1: The major metabolic pathway of piroxicam.[1][4][6] The hydroxylation by CYP2C9 is the rate-limiting step governing clearance.

Pharmacological Profile: The "Inactivity" Rationale

Unlike some NSAID metabolites that retain partial activity, this compound is pharmacologically inert regarding cyclooxygenase (COX) inhibition.

Structural Basis of Inactivity

Piroxicam exerts its effect by blocking the hydrophobic channel of the COX enzyme, preventing arachidonic acid binding.

-

Parent Drug: The pyridyl ring is crucial for stabilizing the molecule within the COX binding pocket via hydrophobic interactions.

-

Metabolite: The addition of the 5'-hydroxyl group introduces significant polarity to the pyridyl moiety. This disruption prevents the metabolite from effectively docking into the hydrophobic active site of COX-1 or COX-2, nullifying its anti-inflammatory and analgesic properties.

Pharmacokinetic Comparison

Data from multiple-dose administration studies highlight distinct kinetic profiles between the parent and metabolite.

Table 1: Steady-State Pharmacokinetic Parameters

| Parameter | Piroxicam (Parent) | This compound (Metabolite) | Significance |

| Half-life ( | ~55 hours | ~70 hours | Metabolite persists longer than parent.[7] |

| Protein Binding | >99% | ~92% | Metabolite has higher free fraction (8% vs 1%). |

| Excretion Route | <5% unchanged in urine | ~25% of dose in urine | Metabolite is the main elimination product. |

| Activity Status | Potent COX Inhibitor | Inactive | No therapeutic contribution. |

Data derived from Richardson et al. (1987) and standard clinical pharmacology reviews.

Bioanalytical Methodologies

Accurate quantification of this compound is essential for pharmacokinetic studies, particularly when phenotyping CYP2C9 activity. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry standard due to the molecule's strong chromophore.

Validated HPLC Protocol

This protocol ensures separation of the parent drug, the metabolite, and common internal standards (e.g., Meloxicam).

Reagents & Conditions:

-

Mobile Phase: Acetonitrile : 0.05% Aqueous Trifluoroacetic Acid (TFA) (62:38 v/v).[8][9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 353 nm (Isosbestic point region for oxicams).

Sample Preparation Workflow (Liquid-Liquid Extraction)

Direct injection of plasma is not recommended due to protein fouling. Liquid-Liquid Extraction (LLE) provides superior recovery.

Figure 2: Optimized extraction workflow for isolating oxicams from plasma matrices.

Protocol Validation Checkpoints:

-

Selectivity: Ensure no interference at the retention times of Piroxicam (~6-8 min) and 5'-OH-Piroxicam (~4-5 min).

-

Recovery: Extraction efficiency should exceed 85% using Diethyl Ether.

-

Linearity: Standard curve range: 50–5000 ng/mL.

Experimental Protocols

In Vitro Microsomal Stability Assay

To assess CYP2C9 activity or drug-drug interactions (DDI), researchers monitor the formation rate of this compound.

Step-by-Step Methodology:

-

Incubation System: Mix human liver microsomes (0.5 mg protein/mL) with Phosphate Buffer (pH 7.4).

-

Substrate Addition: Add Piroxicam (10–100 µM final concentration).

-

Initiation: Start reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

-

Incubation: Shake at 37°C for 30 minutes.

-

Termination: Quench with ice-cold Acetonitrile containing the Internal Standard.

-

Analysis: Centrifuge and analyze supernatant via HPLC-UV or LC-MS/MS.

Causality Note: The formation rate of this compound in this assay is a direct proxy for CYP2C9 intrinsic clearance. Inhibition of this formation by a test compound indicates a potential DDI risk.

Clinical & Toxicological Implications

While this compound is inactive, its accumulation signals altered clearance of the active parent.

-

Renal Impairment: Since the metabolite is excreted renally (often as a glucuronide), patients with renal failure may accumulate high levels of the metabolite. However, due to its inactivity, this accumulation is generally considered non-toxic compared to the accumulation of the parent drug.

-

Genetic Polymorphism: In CYP2C93/3 individuals, the conversion to this compound is severely impaired. This leads to toxic levels of Piroxicam, necessitating dose reductions (often 50-75% lower than standard).

References

-

Richardson, C. J., Blocka, K. L., Ross, S. G., & Verbeeck, R. K. (1987). Piroxicam and this compound kinetics following multiple dose administration of piroxicam.[6][7] European Journal of Clinical Pharmacology.[7]

-

Clinical Pharmacogenetics Implementation Consortium (CPIC). (2022). Guideline for Piroxicam and CYP2C9.[1] CPIC Guidelines.[1]

-

Perwaiz, S., et al. (2005). Influence of CYP2C9 genotypes on the pharmacokinetics and pharmacodynamics of piroxicam. Clinical Pharmacology & Therapeutics.

-

PubChem. (n.d.).[10] this compound Compound Summary. National Library of Medicine.

-

Khan, S. I., et al. (2020). Simultaneous determination of piroxicam and 5-hydroxypiroxicam: HPLC/UV method development. Journal of the Chemical Society of Pakistan.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. scielo.br [scielo.br]

- 3. Influence of CYP2C9 genotypes on the pharmacokinetics and pharmacodynamics of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piroxicam Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piroxicam and this compound kinetics following multiple dose administration of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. This compound | C15H13N3O5S | CID 54676301 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Generation of 5'-Hydroxypiroxicam from Piroxicam

Executive Summary

This technical guide details the standardized protocol for the in vitro biosynthesis of 5'-hydroxypiroxicam (5'-OH-P) from Piroxicam using human liver microsomes (HLM) or recombinant CYP2C9. Piroxicam, a widely used NSAID, undergoes extensive oxidative metabolism, primarily hydroxylation at the 5'-position of the pyridyl ring. This biotransformation is catalyzed almost exclusively by CYP2C9 , making it a recognized probe reaction for phenotyping CYP2C9 activity in drug-drug interaction (DDI) studies. This document provides a self-validating workflow for researchers to generate, isolate, and quantify this metabolite with high specificity.

Mechanistic Background & Rationale

The Metabolic Pathway

Piroxicam is metabolized via hydroxylation to this compound, followed by glucuronidation. The primary oxidation step is the rate-limiting step and is critical for determining clearance. While CYP2C9 is the dominant isoform, CYP2C8 plays a minor role. Understanding this pathway is essential for interpreting kinetic data.

Key Reaction:

-

Substrate: Piroxicam

-

Enzyme: CYP2C9 (Cytochrome P450)

-

Cofactor: NADPH

-

Product: this compound

Pathway Visualization

The following diagram illustrates the enzymatic conversion and the experimental logic flow.

Figure 1: CYP2C9-mediated hydroxylation pathway of Piroxicam.

Experimental Strategy & System Selection

Enzyme Source Selection

The choice between Human Liver Microsomes (HLM) and Recombinant CYP (rCYP) depends on the study goal.

| Feature | Human Liver Microsomes (HLM) | Recombinant CYP2C9 (rCYP) | Recommendation |

| Complexity | Contains all CYPs, UGTs, Esterases | Single isoform expression | Use HLM for clearance prediction; Use rCYP for kinetic isolation. |

| Cost | Moderate | High | HLM is standard for general generation. |

| Specific Activity | Variable (Donor dependent) | High and defined | rCYP requires normalization to Inter-System Extrapolation Factors (ISEF). |

| Cofactors | Requires NADPH | Requires NADPH + P450 Reductase | Ensure rCYP supersomes contain reductase. |

Solvent Constraints

Piroxicam is lipophilic. Stock solutions are typically prepared in Methanol (MeOH) or DMSO.

-

Critical Constraint: The final organic solvent concentration in the incubation mixture must be < 1% (v/v) (preferably < 0.5%) to prevent inhibition of CYP2C9 activity.

Detailed Protocol: In Vitro Generation

This protocol is designed for a typical kinetic characterization using HLM.

Reagents & Stock Preparation

-

Buffer: 100 mM Potassium Phosphate Buffer (KPi), pH 7.4.

-

Piroxicam Stock: 10 mM in Methanol.

-

NADPH Generating System:

-

Solution A: NADP+, Glucose-6-phosphate, Magnesium chloride in buffer.

-

Solution B: Glucose-6-phosphate dehydrogenase (G6PDH).

-

Alternatively: Use pre-made 20 mM NADPH solution (freshly prepared).

-

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Indomethacin or deuterated Piroxicam).

Incubation Workflow

To ensure linearity, protein concentration and time must be optimized. Standard conditions: 0.5 mg/mL protein, 30 min incubation.

Step-by-Step Methodology:

-

Pre-incubation:

-

Thaw HLM on ice.

-

Prepare reaction tubes. Add:

-

Buffer (to final volume)

-

HLM (Final conc: 0.5 mg/mL)

-

Piroxicam (Final conc: 1 – 500 µM for kinetics; 20 µM for turnover)

-

-

Incubate at 37°C for 5 minutes to equilibrate.

-

-

Initiation:

-

Add NADPH (Final conc: 1 mM) to start the reaction.

-

Control: Prepare a "No NADPH" blank to rule out non-enzymatic degradation.

-

-

Reaction:

-

Incubate at 37°C with shaking (approx. 400 rpm).

-

Standard time: 30 minutes . (Must be within the linear range of metabolite formation).

-

-

Termination:

-

Add Ice-cold Acetonitrile (volume equal to reaction volume, e.g., 200 µL).

-

Vortex immediately for 10 seconds.

-

-

Sample Prep:

-

Centrifuge at 3,000 x g for 15 minutes at 4°C to pellet precipitated protein.

-

Transfer supernatant to HPLC vials for analysis.

-

Workflow Diagram

Figure 2: Step-by-step incubation and extraction workflow.

Analytical Validation (HPLC/LC-MS)

Accurate quantification requires separating the parent (Piroxicam) from the metabolite (5'-OH-P).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient:

-

0-2 min: 10% B

-

2-10 min: Linear gradient to 90% B

-

10-12 min: Hold 90% B

-

12.1 min: Re-equilibrate 10% B.

-

-

Detection:

-

UV: 330 nm (Piroxicam and 5'-OH-P have strong absorbance here).

-

MS/MS: Positive Ion Mode (ESI+).

-

Piroxicam Transition: m/z 332.1

95.1 -

5'-OH-P Transition: m/z 348.1

121.1 (Hydroxylation adds 16 Da).

-

-

Data Analysis & Kinetic Modeling

To determine

-

Typical

for CYP2C9: 2 – 10 µM (Source: Leemann et al.). -

Self-Validation Check: If your calculated

is > 50 µM, check for non-specific binding or enzyme degradation.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Metabolite Yield | Inactive Microsomes | Ensure storage at -80°C; Do not freeze-thaw repeatedly. |

| Non-Linear Kinetics | Substrate Depletion | Ensure < 10% parent turnover. Reduce incubation time or protein conc. |

| High Background | Contaminated Stock | Check purity of Piroxicam stock via HPLC before use. |

| Variable Replicates | Pipetting Error / Solubility | Vortex stocks vigorously; ensure Piroxicam is fully dissolved in MeOH. |

References

-

Leemann, T., Transon, C., & Dayer, P. (1993). Cytochrome P450TB (CYP2C): a major monooxygenase catalyzing piroxicam 5'-hydroxylation in human liver. Life Sciences, 52(6), 525-531.

-

FDA Guidance for Industry. (2020).

-

Yamazaki, H., & Shimada, T. (1997). Human liver cytochrome P450 enzymes involved in the 5-hydroxylation of piroxicam. Biochemical Pharmacology, 54(11), 1195-1203.

-

Van Boxtel, C.J., et al. (2021). Bioanalytical method development for the quantification of piroxicam and its metabolites.

-

(General landing for verification)

-

Technical Guide: Discovery, Bioanalysis, and Identification of 5'-Hydroxypiroxicam

[1]

Executive Summary

This technical guide details the structural identification, metabolic pathway, and bioanalytical quantification of 5'-Hydroxypiroxicam (5'-OH-Piroxicam) , the primary inactive metabolite of the non-steroidal anti-inflammatory drug (NSAID) piroxicam.

Designed for drug development scientists, this document moves beyond basic definitions to explore the CYP2C9-mediated hydroxylation mechanism, the pharmacogenetic implications of this pathway, and a validated LC-MS/MS workflow for detecting this metabolite in biological matrices.

Part 1: The Parent Compound and Metabolic Rationale

Chemical Context

Piroxicam is a benzothiazine-carboxamide derivative.[1] Unlike many NSAIDs that are carboxylic acids, piroxicam is enolic. Its metabolic clearance is critical because the parent compound has a long half-life (30–86 hours), posing accumulation risks in specific patient populations.

The primary metabolic driver is the hydroxylation of the pyridyl ring at the 5' position.[2] This structural change renders the molecule pharmacologically inactive, serving as the primary detoxification route.

The CYP2C9 Bottleneck

The conversion of Piroxicam to 5'-OH-Piroxicam is catalyzed almost exclusively by the cytochrome P450 isozyme CYP2C9 .[1][3]

-

Mechanism: Oxidative attack on the electron-rich pyridine ring.[1]

-

Clinical Relevance: Genetic polymorphisms in CYP2C9 (specifically CYP2C92 and CYP2C93 alleles) result in "Poor Metabolizer" (PM) phenotypes. These individuals exhibit significantly reduced clearance of piroxicam, leading to prolonged exposure and increased risk of gastrointestinal bleeding or renal toxicity [1].

Metabolic Pathway Visualization[1]

Figure 1: The metabolic cascade of Piroxicam.[1][3][4][5][6][7] The hydroxylation step mediated by CYP2C9 is the rate-limiting step determining systemic clearance.[1]

Part 2: Structural Elucidation and Identification

Discovery of 5'-OH-Piroxicam required differentiating it from other potential isomers (e.g., hydroxylation on the benzothiazine ring).[1] This distinction is achieved through specific spectral shifts.

Mass Spectrometry Logic (Self-Validating)

To identify 5'-OH-Piroxicam, one must track the mass shift of specific fragments.[1]

-

Parent Piroxicam ([M+H]+ 332): Produces a characteristic fragment at m/z 95 (the aminopyridine ring) and m/z 121 (the benzothiazine moiety).

-

Metabolite 5'-OH-Piroxicam ([M+H]+ 348):

-

The mass increases by +16 Da (Oxygen).

-

Crucial Validation: If the hydroxylation occurred on the benzothiazine ring, the m/z 121 fragment would shift to 137. However, in 5'-OH-Piroxicam, the m/z 121 fragment remains unchanged , while the pyridine fragment shifts from 95 to 111 .

-

Physicochemical Comparison

| Feature | Piroxicam (Parent) | 5'-OH-Piroxicam (Metabolite) |

| Molecular Weight | 331.35 g/mol | 347.35 g/mol |

| Precursor Ion (ESI+) | m/z 332.1 | m/z 348.1 |

| Key MS/MS Fragment | m/z 95 (Pyridine) | m/z 111 (OH-Pyridine) |

| Lipophilicity (LogP) | ~3.06 (High) | ~2.0 (Lower, more polar) |

| UV Max Absorbance | 334 nm | 334 nm (Overlapping spectra) |

| Pharmacology | COX-1/COX-2 Inhibitor | Inactive / Negligible Activity |

Part 3: Bioanalytical Protocol (LC-MS/MS)

Objective: Quantify 5'-OH-Piroxicam in human plasma to assess CYP2C9 activity.[1] Challenge: Separation is required because the UV spectra of the parent and metabolite overlap significantly [2].[2] Mass spectrometry provides the necessary selectivity.

Reagents and Standards

-

Analyte: this compound (Sigma-Aldrich/Vetranal or similar certified standard).[1]

-

Internal Standard (IS): Tenoxicam or d3-Piroxicam (Deuterated standards are preferred to correct for matrix effects).[1]

-

Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.[1]

Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) can be used, but protein precipitation is faster and sufficient for modern high-sensitivity MS.[1]

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Internal Standard solution (5 µg/mL).

-

Precipitate: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex: Mix vigorously for 30 seconds to disrupt protein binding.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Inject 5 µL of the clear supernatant into the LC-MS system.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[8]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]

-

Gradient:

Mass Spectrometry Parameters (MRM Mode)

Using a Triple Quadrupole (QqQ) with Electrospray Ionization (ESI+):

| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |

| Piroxicam | 332.1 | 95.0 | 25 | Quantifier |

| Piroxicam | 332.1 | 121.0 | 30 | Qualifier |

| 5'-OH-Piroxicam | 348.1 | 111.0 | 28 | Quantifier |

| 5'-OH-Piroxicam | 348.1 | 121.0 | 32 | Qualifier |

Part 4: Experimental Workflow Visualization

Figure 2: Step-by-step bioanalytical workflow for the isolation and quantification of this compound.

References

-

National Center for Biotechnology Information (NCBI). Piroxicam Therapy and CYP2C9 Genotype - Medical Genetics Summaries. [Link][1]

-

ResearchGate (Review of Spectral Methods). Determination of piroxicam and its major metabolite 5-hydroxypiroxicam in human plasma by zero-crossing first-derivative spectrophotometry. [Link]

-

PubChem. this compound Compound Summary (CID 54676301). [Link][1]

-

PubMed. Quantification of piroxicam and this compound in human plasma and saliva using liquid chromatography-tandem mass spectrometry. [Link][1]

Sources

- 1. This compound | C15H13N3O5S | CID 54676301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. scielo.br [scielo.br]

- 4. Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

5'-Hydroxypiroxicam glucuronide conjugate formation

Technical Deep Dive: Characterization and Kinetic Analysis of 5'-Hydroxypiroxicam Glucuronide Formation

Executive Summary

In the pharmacokinetic profile of Piroxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, metabolic clearance is primarily driven by cytochrome P450 2C9 (CYP2C9). The major Phase I metabolite, This compound (5'-OH-P) , accounts for a significant fraction of the dose recovered in urine and bile. While 5'-OH-P is relatively inactive, its subsequent Phase II conjugation—specifically glucuronidation —is a critical detoxification step that facilitates renal and biliary elimination.

This guide details the technical workflow for characterizing the formation of this compound glucuronide. It addresses the biochemical mechanism, experimental design for in vitro kinetic assessment, and mass spectrometric detection strategies. This protocol is designed for DMPK scientists aiming to elucidate clearance pathways or evaluate drug-drug interaction (DDI) potentials involving UGT enzymes.

Biochemical Mechanism & Pathway Topology

Piroxicam metabolism is a sequential two-step process. The initial hydroxylation introduces a polar handle on the pyridine ring, which serves as the acceptor site for the glucuronic acid moiety transferred by UDP-glucuronosyltransferases (UGTs).

The Reaction:

-

Substrate: this compound (formed via CYP2C9).

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).

-

Catalyst: UGT enzymes (Microsomal).

-

Product: this compound-O-glucuronide (Ether glucuronide).

Figure 1: Piroxicam Metabolic Pathway Visualization of the sequential oxidation and conjugation.

Caption: Sequential metabolism of Piroxicam: CYP2C9-mediated hydroxylation followed by UGT-mediated glucuronidation.

Experimental Protocols: In Vitro Glucuronidation

To characterize this pathway, we utilize Human Liver Microsomes (HLM) or Recombinant UGTs (rUGT). The following protocol ensures maximum enzyme latency activation and kinetic accuracy.

Critical Reagents & Preparation

| Reagent | Function | Preparation/Concentration |

| 5'-OH-Piroxicam | Substrate | Dissolve in DMSO (Keep final DMSO <0.1% v/v). |

| UDPGA | Cofactor | 2-5 mM final concentration (Saturating). |

| Alamethicin | Pore-forming agent | Critical: UGTs are lumenal. Alamethicin (50 µg/mg protein) permeabilizes the ER membrane to allow UDPGA entry. |

| MgCl₂ | Cofactor | 5-10 mM (Required for UGT activity). |

| Saccharolactone | Inhibitor | 5 mM (Optional: Inhibits |

| Phosphate Buffer | Buffer | 100 mM, pH 7.4. |

Incubation Workflow (Step-by-Step)

Step 1: Pre-Incubation (Latency Removal)

-

Mix HLM (0.5 mg/mL final), MgCl₂, and Alamethicin in phosphate buffer.

-

Incubate on ice for 15 minutes. Scientific Rationale: This allows alamethicin to form pores in the microsomal membrane, granting the active site access to the cofactor.

Step 2: Substrate Addition

-

Add this compound at varying concentrations (e.g., 1 µM to 500 µM) to determine

. -

Pre-warm at 37°C for 3-5 minutes.

Step 3: Reaction Initiation

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C in a shaking water bath.

-

Time: Linear range must be determined (typically 30-60 mins).

Step 4: Termination

-

Quench with ice-cold Acetonitrile or Methanol containing the Internal Standard (e.g., Deuterated Piroxicam).

-

Centrifuge at 4,000 x g for 15 mins to pellet protein.

Step 5: Analysis

-

Inject supernatant onto LC-MS/MS.

Figure 2: Experimental Workflow Logical flow for in vitro kinetic assay.

Caption: Step-by-step workflow for the in vitro glucuronidation assay using human liver microsomes.

Analytical Methodology: LC-MS/MS

Detection of the glucuronide conjugate requires specific mass spectrometric transitions. Since glucuronides are polar and acidic, Negative Electrospray Ionization (ESI-) is often the most sensitive mode, though Positive mode (ESI+) can be used due to the basic pyridine nitrogen in the piroxicam backbone.

Method Development Strategy:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Rationale: Sufficient retention is needed to separate the polar glucuronide from the void volume and the parent 5'-OH-P.

-

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start low organic (5% B) to retain the polar glucuronide, ramp to 90% B.

-

-

Mass Transitions (MRM):

-

5'-OH-Piroxicam (Parent): Monitor

or -

5'-OH-P-Glucuronide (Conjugate):

-

Mass Shift: +176 Da (Glucuronic acid moiety).

-

Q1 (Precursor): Mass of 5'-OH-P + 176.

-

Q3 (Product): Mass of 5'-OH-P (Neutral loss of 176 Da is the signature transition for glucuronides).

-

-

Data Processing:

Calculate the rate of formation (

Implications for Drug Development

-

Clearance Blind Spots: If a patient is a CYP2C9 Poor Metabolizer (PM), the formation of 5'-OH-P is halted. Consequently, the downstream glucuronidation pathway becomes irrelevant. This leads to accumulation of the parent drug, Piroxicam, increasing the risk of gastrointestinal bleeding.

-

Enterohepatic Recirculation: Glucuronides excreted in bile can be hydrolyzed by gut bacterial

-glucuronidases back to 5'-OH-P (and potentially Piroxicam if the pathway is reversible or if other conjugates are involved), reabsorbing into systemic circulation. This prolongs the half-life. -

Acyl vs. Ether Glucuronides: 5'-OH-P forms an ether glucuronide (via the hydroxyl group). Ether glucuronides are generally chemically stable and non-reactive, unlike acyl glucuronides (formed from carboxylic acids) which can covalently bind to proteins and cause toxicity. This suggests the 5'-OH-P glucuronide is a safe elimination product.

References

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S.

-

[Link]

-

-

Obach, R. S., et al. (2006). The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics.

-

[Link]

-

-

Williams, J. A., et al. (2004). PhIP: A PhRMA-Based Initiative on Predictive Toxicology. Drug Metabolism Reviews.

-

[Link]

-

-

Miners, J. O., et al. (2004). In vitro-in vivo correlation for drugs and other compounds eliminated by renal excretion.

-

[Link]

-

The Biological Fate of 5'-Hydroxypiroxicam in vivo

Executive Summary

The clinical efficacy and safety profile of Piroxicam, a potent enolic acid NSAID, is inextricably linked to its metabolic fate. While the parent drug drives cyclooxygenase (COX) inhibition, its primary metabolite, 5'-hydroxypiroxicam (5'-HP) , represents the critical checkpoint for detoxification and clearance. This guide provides a deep technical analysis of the in vivo lifecycle of this compound—from its genesis via CYP2C9-mediated hydroxylation to its terminal excretion as a glucuronide conjugate. Understanding this pathway is essential for interpreting pharmacokinetic variability, particularly in the context of CYP2C9 polymorphisms and species-specific toxicology.

Metabolic Genesis: The Phase I Oxidative Pathway

The formation of this compound is the rate-limiting step in Piroxicam clearance. Unlike NSAIDs that undergo direct glucuronidation (e.g., ketoprofen), Piroxicam requires functionalization before conjugation.

Enzymology

The biotransformation is catalyzed almost exclusively by Cytochrome P450 2C9 (CYP2C9) in the liver. The reaction involves the hydroxylation of the pyridyl ring at the 5' position.

-

Substrate: Piroxicam (highly lipophilic, >99% protein bound).

-

Enzyme: CYP2C9 (major), CYP2C8 (minor contribution).

-

Product: this compound (5'-HP).[1]

Causality & Clinical Relevance: Because CYP2C9 is highly polymorphic, the rate of 5'-HP formation varies drastically among patients. Poor Metabolizers (e.g., CYP2C92/3 carriers) exhibit delayed formation of 5'-HP, leading to prolonged half-life of the active parent drug and increased risk of gastrointestinal bleeding.

The Biotransformation Cascade: Phase II Conjugation

Once formed, this compound is a polar handle ready for Phase II conjugation. It is pharmacologically inactive against COX-1/COX-2, serving purely as a vehicle for excretion.

Glucuronidation

The hydroxyl group at the 5' position undergoes glucuronidation to form This compound glucuronide (5'-HP-G) .

-

Enzymes: UDP-glucuronosyltransferases (UGTs).[2][3][4][5] While the specific human isoform remains less definitively characterized than for drugs like SN-38, comparative pharmacology (specifically the deficiency of this pathway in cats, who lack UGT1A6/1A9) and structural homology suggest the involvement of the UGT1A subfamily (likely UGT1A1, 1A6, or 1A9).

-

Kinetics: The conjugation is generally rapid, preventing the accumulation of unconjugated 5'-HP in plasma relative to the parent drug.

Visualization of the Pathway

The following diagram illustrates the metabolic cascade and the physicochemical shift from lipophilic to hydrophilic.

Figure 1: The metabolic pathway of Piroxicam, highlighting the critical role of CYP2C9 and subsequent glucuronidation.[1][6][7]

Pharmacokinetics and Distribution[8][9]

The pharmacokinetic (PK) profile of this compound is distinct from the parent drug, characterized by "formation-rate limited" kinetics.

Comparative Half-Life

-

Piroxicam: Long half-life (~35–60 hours) due to extensive enterohepatic recirculation and high protein binding.

-

This compound: Interestingly, the metabolite often exhibits a longer apparent half-life (~70 hours) in plasma than the parent drug.

-

Mechanism: This is likely due to the slow rate of formation (flip-flop kinetics) or reversible metabolism (de-conjugation) during enterohepatic recycling.

-

Protein Binding

-

Piroxicam: >99% bound to albumin.

-

5'-HP: High binding (~92%), but significantly less than the parent. The unbound fraction is approximately 8%, compared to ~1% for Piroxicam. This higher free fraction facilitates renal filtration.

Excretion Pathways

The excretion of this compound is the terminal event in the drug's lifecycle.

| Parameter | Piroxicam (Parent) | This compound (Metabolite) |

| Primary Route | Hepatic Metabolism (Clearance) | Renal Filtration (Excretion) |

| Urine Recovery | < 5% (Unchanged) | ~25% of total dose |

| Conjugation Status | N/A | ~66% as Glucuronide / ~33% Free |

| Fecal Excretion | Trace | Significant (via Bile) |

Renal vs. Biliary: Approximately 25% of the administered dose is recovered in urine as 5'-HP derivatives. Of this urinary fraction, roughly two-thirds exist as the glucuronide conjugate and one-third as free 5'-HP. The remaining metabolites are excreted via bile into the feces, contributing to the total mass balance (~75% recovery as 5'-HP species in urine + feces).

Analytical Methodologies: Detection and Quantification

For researchers studying this pathway, accurate quantification requires robust separation of the parent from the metabolite.

Sample Preparation (Self-Validating Protocol)

Objective: Isolate 5'-HP from plasma without hydrolyzing the glucuronide (unless total 5'-HP is desired).

-

Protein Precipitation: Use Acetonitrile (1:3 v/v) to precipitate plasma proteins. Acidification (e.g., 10% TCA) may improve recovery but risks hydrolysis.

-

Liquid-Liquid Extraction (LLE):

-

Solvent: Diethyl ether or Ethyl acetate/Hexane mix.

-

pH Adjustment: Acidify sample to pH 3.0 to suppress ionization of the carboxyl group, driving the analyte into the organic phase.

-

-

Hydrolysis Step (Optional): To measure total 5'-HP (Free + Conjugated), incubate with

-glucuronidase (Helix pomatia) at 37°C for 2-4 hours prior to extraction.

Instrumental Analysis (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Buffer (e.g., 40:60). Buffer should be phosphate or ammonium acetate (pH 3.5).

-

Detection:

Figure 2: Analytical workflow for differentiating free vs. conjugated this compound.

Clinical & Toxicological Implications

Safety Profile

This compound is considered pharmacologically inactive . It does not significantly inhibit COX enzymes. Therefore, its accumulation (e.g., in renal failure) is less toxicologically concerning than the accumulation of the parent drug. However, the failure to form this metabolite (e.g., in CYP2C9 Poor Metabolizers) results in supratherapeutic levels of Piroxicam, significantly increasing the risk of NSAID-induced gastropathy and nephrotoxicity.

Species Differences (The Cat Model)

Cats are notoriously sensitive to NSAIDs. This is directly linked to the 5'-HP pathway. While cats can oxidize Piroxicam to 5'-HP, they have profound deficiencies in UGT isoforms (specifically UGT1A6 and UGT1A9). This creates a bottleneck in Phase II conjugation, altering the excretion profile and potentially leading to non-linear accumulation, although Piroxicam is actually cleared faster in cats than dogs/humans due to other compensatory mechanisms, a unique anomaly in feline pharmacology.

References

-

ClinPGx. (2020). Annotation of CPIC Guideline for Piroxicam and CYP2C9. Retrieved from [Link]

-

Richardson, C. J., Blocka, K. L., Ross, S. G., & Verbeeck, R. K. (1987). Piroxicam and this compound kinetics following multiple dose administration of piroxicam. European Journal of Clinical Pharmacology. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2023). This compound Compound Summary. Retrieved from [Link]

-

Court, M. H. (2013). Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms. Veterinary Clinics of North America: Small Animal Practice. Retrieved from [Link]

-

Human Metabolome Database (HMDB). (2023). Metabocard for this compound (HMDB0014096). Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15: effects of UGT-UGT interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human liver UDP-glucuronosyltransferase isoforms involved in the glucuronidation of 7-ethyl-10-hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. jcsp.org.pk [jcsp.org.pk]

Technical Guide: Analytical Profiling of 5'-Hydroxypiroxicam

Reference Standard Characterization, Metabolic Context, and Quantification Protocols

Executive Summary

5'-Hydroxypiroxicam (5'-OH-Piroxicam) is the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. Its analytical quantification serves two critical functions in pharmaceutical science:

-

Bioanalysis & Pharmacogenetics: It acts as a direct phenotypic marker for Cytochrome P450 2C9 (CYP2C9) activity.

-

Quality Control (QC): It is designated as Impurity B in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), requiring strict monitoring in drug substances.

This guide provides a comprehensive framework for the handling, separation, and mass-spectrometric detection of 5'-OH-Piroxicam, addressing the specific challenges of photosensitivity and isobaric interference.

Part 1: The Biological & Regulatory Context

Metabolic Pathway and CYP2C9 Significance